Noralfentanilo

Descripción general

Descripción

Norsufentanil es un analgésico opioide sintético y un metabolito del sufentanil. Es conocido por sus potentes propiedades analgésicas y se utiliza en diversas aplicaciones médicas para controlar el dolor severo. El norsufentanil pertenece a la clase de opioides sintéticos 4-anilidopiperidina, que son conocidos por su alta potencia y eficacia en el manejo del dolor.

Aplicaciones Científicas De Investigación

El norsufentanil tiene varias aplicaciones de investigación científica, incluyendo:

Química: Utilizado como compuesto de referencia en la síntesis de nuevos análogos y derivados de opioides.

Biología: Estudiado por sus interacciones con los receptores opioides y sus efectos en la modulación del dolor.

Medicina: Utilizado en investigación clínica para desarrollar nuevas terapias para el manejo del dolor y para comprender la farmacocinética y farmacodinamia de los analgésicos opioides.

Industria: Empleado en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.

Mecanismo De Acción

El norsufentanil ejerce sus efectos uniéndose a los receptores opioides en todo el sistema nervioso central. Una vez unido, abre los canales de potasio e inhibe los canales de calcio, lo que lleva a la hiperpolarización de las neuronas y la inhibición de la liberación de neurotransmisores . Esto da como resultado potentes efectos analgésicos y alivio del dolor. Los principales objetivos moleculares son los receptores mu-opioides, los cuales son responsables de la mayoría de los efectos analgésicos .

Análisis Bioquímico

Biochemical Properties

Noralfentanil undergoes extensive metabolism by cytochrome P4503A4 (CYP3A4) and CYP3A5 . It is metabolized to noralfentanil and N-phenylpropionamide . The enzymes CYP3A4 and CYP3A5 play a crucial role in the metabolism of Noralfentanil .

Molecular Mechanism

At the molecular level, Noralfentanil exerts its effects through binding interactions with opioid receptors. This binding can lead to changes in gene expression and cellular function .

Metabolic Pathways

Noralfentanil is involved in metabolic pathways that include enzymes such as CYP3A4 and CYP3A5 . These enzymes play a crucial role in the metabolism of Noralfentanil, leading to the formation of metabolites such as noralfentanil and N-phenylpropionamide .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El norsufentanil se puede sintetizar a través de diversas reacciones químicas. Un método común implica la construcción del grupo alquinilo en norsufentanil seguido de una reacción de cicloadición alquinil-azida catalizada por cobre(I) (CuAAC) . Este método permite la creación de nuevos derivados de norsufentanil que contienen triazol, los cuales han sido evaluados por sus afinidades de unión a radioligandos y sus actividades antinociceptivas .

Métodos de Producción Industrial: La producción industrial de norsufentanil normalmente implica el uso de técnicas avanzadas de síntesis orgánica. El proceso puede incluir varios pasos de reacciones químicas, purificación y control de calidad para asegurar que el producto final cumpla con los estándares requeridos para uso médico. Los detalles específicos sobre los métodos de producción industrial suelen ser propietarios y pueden variar entre los fabricantes.

Análisis De Reacciones Químicas

Tipos de Reacciones: El norsufentanil experimenta diversas reacciones químicas, incluyendo:

Reducción: Implica la eliminación de oxígeno o la adición de hidrógeno, lo que lleva a la conversión de grupos funcionales.

Sustitución: Implica el reemplazo de un grupo funcional por otro, a menudo utilizando reactivos y condiciones específicas.

Reactivos y Condiciones Comunes:

Oxidación: Los reactivos comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Los reactivos comunes incluyen hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Los reactivos comunes incluyen haluros de alquilo y nucleófilos.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede resultar en la formación de cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.

Comparación Con Compuestos Similares

El norsufentanil es similar a otros opioides sintéticos como el sufentanil, el alfentanil y el fentanil. Tiene propiedades únicas que lo distinguen de estos compuestos:

Actividad Biológica

Noralfentanil is a synthetic opioid derived from alfentanil, known for its analgesic properties. This article delves into the biological activity of noralfentanil, focusing on its pharmacodynamics, metabolic pathways, and clinical implications.

Overview of Noralfentanil

Noralfentanil is primarily recognized as a metabolite of alfentanil, which is an opioid analgesic used in anesthesia. Its structure allows it to interact with opioid receptors in the central nervous system, particularly the mu-opioid receptor, influencing pain modulation.

Pharmacodynamics

Noralfentanil exhibits significant binding affinity for the mu-opioid receptor, although its potency is notably lower than that of its parent compound, alfentanil. The binding affinity of noralfentanil has been characterized through various studies:

| Compound | Binding Affinity (IC50) |

|---|---|

| Noralfentanil | 3.45 ± 0.45 × 10⁻⁹ M |

| Alfentanil | 9.45 ± 4.05 × 10⁻⁹ M |

| Morphine | 1.94 ± 0.34 × 10⁻⁷ M |

These values indicate that while noralfentanil binds effectively to the mu-opioid receptor, it does so with lower potency compared to other opioids like morphine and alfentanil .

Metabolism and Biotransformation

The metabolism of noralfentanil primarily occurs via cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5. The metabolic pathway involves N-dealkylation and hydroxylation processes that yield various metabolites. Key findings regarding its metabolism include:

- Major Pathways : Noralfentanil is formed through the N-dealkylation of alfentanil. This metabolic conversion is crucial for understanding its pharmacokinetics and potential effects in clinical settings .

- Enzyme Interaction : Studies have demonstrated that the presence of cytochrome b5 significantly influences the metabolism of alfentanil to noralfentanil, enhancing metabolite formation rates .

Case Studies and Clinical Implications

Numerous case studies have highlighted the clinical relevance of noralfentanil in pain management and its potential risks in overdose scenarios. For instance:

- Case Study 1 : A patient undergoing surgery was administered alfentanil, which metabolized to noralfentanil. Post-operative assessments indicated that while pain relief was adequate, monitoring for respiratory depression was necessary due to the compound's opioid nature.

- Case Study 2 : In a clinical trial assessing opioid analgesics for chronic pain management, patients receiving alfentanil reported varying degrees of efficacy correlated with plasma levels of noralfentanil, suggesting individual variability in metabolism influenced therapeutic outcomes .

Toxicological Considerations

The safety profile of noralfentanil must be considered, particularly in light of its potential for abuse and toxicity similar to other opioids. Research has shown that while noralfentanil itself may have lower potency, it can still contribute to cumulative effects when used alongside other opioids.

Propiedades

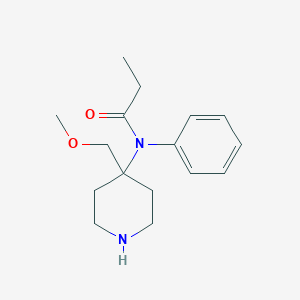

IUPAC Name |

N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOZGJWEIWAWML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209964 | |

| Record name | Noralfentanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61086-18-8 | |

| Record name | Noralfentanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61086-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noralfentanil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061086188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noralfentanil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.889 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORALFENTANIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO6G3L550Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Noralfentanil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Norsufentanil interact with its target and what are the downstream effects?

A: Norsufentanil exerts its analgesic effects primarily by binding to μ-opioid receptors (MORs). [, ] These receptors belong to the G protein-coupled receptor (GPCR) superfamily. Upon binding, Norsufentanil triggers a cascade of intracellular signaling events. This includes the inhibition of adenylate cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels subsequently decrease neuronal excitability by modulating ion channels, ultimately leading to pain relief.

Q2: What is the Structure-Activity Relationship (SAR) of Norsufentanil? How do structural modifications impact its activity, potency, and selectivity?

A: Norsufentanil's structure significantly influences its interaction with opioid receptors. Research has focused on synthesizing novel Norsufentanil analogs with modifications to enhance its pharmacological profile. For instance, a study explored the synthesis of Norsufentanil analogs containing a triazole ring. [] These modifications aimed to improve binding affinity, selectivity for specific opioid receptor subtypes, and potentially mitigate undesirable side effects.

Q3: What analytical methods are commonly employed to characterize and quantify Norsufentanil?

A: A variety of analytical techniques are employed in Norsufentanil research. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is commonly used to detect Norsufentanil and its metabolites in biological matrices like urine. [] This method enables the identification and quantification of the compound with high sensitivity and specificity.

Q4: Are there any known resistance mechanisms to Norsufentanil and how does it relate to other opioids?

A: While the provided research doesn't directly address Norsufentanil resistance mechanisms, it's essential to consider the broader context of opioid pharmacology. Prolonged opioid use can lead to tolerance and dependence, reducing their effectiveness over time. Research on related fentanyl analogs suggests that mechanisms of tolerance and dependence may involve receptor desensitization, changes in receptor trafficking, and alterations in downstream signaling pathways. [] These adaptations in the nervous system necessitate higher doses to achieve the same analgesic effect, potentially increasing the risk of overdose.

Q5: What are the toxicological concerns associated with Norsufentanil and what safety measures are crucial when handling this compound?

A: Norsufentanil, similar to other potent opioids, carries a significant risk of respiratory depression, especially at high doses or with improper use. [] Given its potency, even small amounts can have severe consequences.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.